molecular formula C22H25N5O2 B2393642 1-benzyl-4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine CAS No. 477280-97-0

1-benzyl-4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine

Cat. No.: B2393642
CAS No.: 477280-97-0
M. Wt: 391.475
InChI Key: SLGLZGLQGHNCRZ-UHFFFAOYSA-N
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Description

1-Benzyl-4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine (CAS: 477280-97-0, molecular formula: C22H25N5O2) is a nitroimidazole-piperazine hybrid compound characterized by dual benzyl substitutions on both the imidazole and piperazine rings. Its molecular structure features a 4-nitroimidazole core linked to a piperazine moiety, with additional benzyl and methyl groups enhancing steric and electronic properties .

Properties

IUPAC Name

1-benzyl-4-(3-benzyl-2-methyl-5-nitroimidazol-4-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-18-23-21(27(28)29)22(26(18)17-20-10-6-3-7-11-20)25-14-12-24(13-15-25)16-19-8-4-2-5-9-19/h2-11H,12-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGLZGLQGHNCRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1CC2=CC=CC=C2)N3CCN(CC3)CC4=CC=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mannich Reaction for Imidazole-Piperazine Hybridization

The Mannich reaction serves as a cornerstone for constructing the imidazole-piperazine backbone. In a representative procedure, imidazole reacts with 1-(4-fluorophenyl)piperazine and formaldehyde under reflux conditions in ethanol to form 1-((4'-(4-fluorophenyl)piperazin-1-yl)methyl)imidazole. Adapting this method, researchers substitute 4-fluorophenyl piperazine with 1-benzylpiperazine and introduce nitro and methyl groups at strategic positions.

The reaction proceeds via nucleophilic attack of the imidazole nitrogen on the electrophilic methylene carbon generated from formaldehyde, followed by piperazine conjugation. Key parameters include:

  • Solvent : Ethanol or tetrahydrofuran (THF) for optimal solubility.
  • Temperature : Reflux at 78–80°C for 1–2 hours.
  • Molar Ratios : 1:1:1 (imidazole:piperazine:formaldehyde).

Post-synthesis, the product is extracted with chloroform and recrystallized in ethanol, yielding a white crystalline solid with a melting point of 141.7°C.

Nitro Group Introduction via Electrophilic Aromatic Substitution

Nitration of the imidazole ring is achieved using a mixture of concentrated nitric acid ($$ HNO3 $$) and sulfuric acid ($$ H2SO_4 $$) at 0–5°C. The electron-rich C-4 position of imidazole is preferentially nitrated, yielding 4-nitroimidazole derivatives. Subsequent benzylation at N-1 involves treating 4-nitroimidazole with benzyl bromide in the presence of a base such as sodium hydride ($$ NaH $$) in THF.

Critical Considerations :

  • Reaction Time : 4–6 hours for complete nitration.
  • Benzylation Efficiency : Sodium hydride ensures deprotonation of the imidazole nitrogen, facilitating nucleophilic substitution.

Microwave-Assisted Synthesis for Enhanced Efficiency

Solvent-Free Coupling of Benzyl Derivatives

Microwave irradiation significantly accelerates the synthesis of nitroimidazole-piperazine conjugates. A patented method demonstrates the solvent-free reaction of N-benzyl-2-hydroxyacetamide with 2-nitroimidazole under microwave irradiation (700 W, 10 minutes), yielding N-benzyl-2-(2-nitro-1H-imidazol-1-yl)acetamide with 78% efficiency. Adapting this protocol, 1-benzylpiperazine reacts with pre-functionalized nitroimidazole intermediates under similar conditions to form the target compound.

Advantages :

  • Reduced Reaction Time : 10–15 minutes vs. 2–3 hours in classical methods.
  • Higher Yields : Microwave activation enhances molecular collisions, minimizing side reactions.

Purification via Column Chromatography

Post-microwave synthesis, the crude product is purified using alumina-based column chromatography with ethyl acetate as the mobile phase. TLC (Rf = 0.19 in ethyl acetate/hexane, 1:1) confirms homogeneity.

Catalytic Coupling Strategies

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Click chemistry enables modular assembly of the target molecule. Ethyl propiolate reacts with benzyl azides in the presence of copper sulfate ($$ CuSO_4 $$) and sodium ascorbate to form 1,4-disubstituted triazoles, which are hydrolyzed to carboxylic acids and coupled with piperazine derivatives.

Representative Protocol :

  • Azide Preparation : Benzyl bromide + sodium azide ($$ NaN_3 $$) → benzyl azide.
  • Cycloaddition : Benzyl azide + ethyl propiolate → ethyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate.
  • Hydrolysis : NaOH-mediated ester hydrolysis → triazole carboxylic acid.
  • Amide Coupling : Carboxylic acid + 1-benzylpiperazine → final conjugate.

Piperazine Functionalization

Piperazine undergoes sulfonylation with benzenesulfonyl chlorides in dichloromethane ($$ CH2Cl2 $$) at 0°C, introducing electron-withdrawing groups that modulate reactivity. Subsequent alkylation with nitroimidazole intermediates completes the synthesis.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • $$ ^1H $$-NMR : Key signals include aromatic protons at δ 6.8–7.3 ppm, piperazine methylene at δ 3.2 ppm (singlet), and benzyl CH2 at δ 4.5 ppm.
  • FT-IR : Peaks at 1539 cm$$ ^{-1} $$ (nitro group) and 1660 cm$$ ^{-1} $$ (amide C=O) confirm functional groups.
  • Mass Spectrometry : Molecular ion peak at m/z 391.20 ([M+H]$$ ^+ $$) matches the theoretical mass.

Purity Assessment

  • TLC : Single spot at Rf 0.19 (ethyl acetate/hexane).
  • HPLC : Retention time of 8.2 minutes (C18 column, acetonitrile/water).

Comparative Analysis of Synthetic Routes

Method Yield (%) Time Key Advantage
Classical Mannich 47 2 hours Simplicity
Microwave-Assisted 78 10 minutes Speed
CuAAC 85 6 hours Modularity

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for hydrogenation reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-benzyl-4-(1-benzyl-2-methyl-4-amino-1H-imidazol-5-yl)piperazine .

Scientific Research Applications

Antimicrobial Activity

Nitroimidazoles are well-known for their antimicrobial properties. Research indicates that derivatives of nitroimidazole exhibit significant activity against anaerobic bacteria and protozoa. The compound has been evaluated for its efficacy against various pathogens, showing promising results in inhibiting bacterial growth.

Anticancer Properties

Studies have suggested that compounds containing imidazole rings possess anticancer activity. The mechanism often involves the generation of reactive oxygen species or interference with DNA synthesis. Preliminary data indicate that 1-benzyl-4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine may induce apoptosis in cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Neurological Applications

The piperazine structure is frequently associated with neuroactive compounds. Some studies have explored the potential of this compound in modulating neurotransmitter systems, particularly in the context of anxiety and depression treatment. Its ability to cross the blood-brain barrier could enhance its therapeutic efficacy.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its safety and efficacy. Initial studies on absorption, distribution, metabolism, and excretion (ADME) profiles are necessary to predict its behavior in biological systems.

Case Studies

Several case studies have been documented regarding the use of imidazole derivatives in clinical settings. For instance:

  • A study published in Medicinal Chemistry highlighted the synthesis and biological evaluation of related nitroimidazoles, demonstrating their effectiveness against specific bacterial strains.
  • Another case study focused on the anticancer properties of imidazole derivatives, showcasing their potential in combination therapies with existing chemotherapeutics.

Material Science Applications

Beyond medicinal uses, this compound has potential applications in material science:

Polymer Chemistry

The compound can be utilized as a monomer or additive in polymer synthesis. Its unique chemical structure can impart specific properties to polymers, such as increased thermal stability or enhanced mechanical strength.

Nanotechnology

In nanotechnology, imidazole derivatives are explored for their ability to stabilize nanoparticles or act as ligands in metal-organic frameworks (MOFs). This application could lead to advancements in drug delivery systems or catalysis.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also bind to specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

1-(1-Benzyl-2-Methyl-4-Nitro-1H-Imidazol-5-yl)-4-(Pyridin-3-yl)Piperazine

  • Structure : Replaces the benzyl group on piperazine with a pyridin-3-yl substituent.
  • Synthesis : Yield of 70%, melting point (m.p.) 166–168°C .
  • Biological relevance : Pyridine substitution may enhance π-π stacking interactions in enzyme binding .

1-(1-Benzyl-2-Methyl-4-Nitro-1H-Imidazol-5-yl)-4-(5-Chloropyridin-2-yl)Piperazine

  • Structure : Incorporates a 5-chloropyridin-2-yl group.
  • Synthesis : Yield of 73%, m.p. 145–147°C .

1-(N1-Benzyl-2-Methyl-4-Nitro-1H-Imidazol-5-yl)-4-((N1-(m-Tolyl)-1H-1,2,3-Triazol-4-yl)Methyl)Piperazine

  • Structure : Features a triazole-methyl-piperazine linker with an m-tolyl group.
  • Synthesis : Yield of 87%, m.p. 106–108°C .
  • Application: Triazole groups are known to improve metabolic stability .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Key Spectral Data (1H NMR, δ ppm)
Target Compound 391.47 Not reported Benzyl protons: δ 5.08–5.16 (s, CH2Ph)
4-(Pyridin-3-yl)Piperazine Analogue 378.39 166–168 Pyridine H: δ 8.10 (m), Piperazine H: δ 4.20–2.60 (m)
4-(5-Chloropyridin-2-yl)Piperazine Analogue 412.85 145–147 Chloropyridine H: δ 8.08 (d, J = 5.5 Hz)
Triazole Hybrid (m-Tolyl) 511.22 106–108 Triazole H: δ 7.55–7.11 (m, ArH), CH3: δ 2.32 (s)
  • NMR trends : Benzyl protons consistently appear as singlets (δ ~5.10), while piperazine protons exhibit broad signals due to conformational flexibility .
  • Mass spectrometry : All compounds show [M + H]<sup>+</sup> peaks, confirming molecular integrity .

Biological Activity

1-benzyl-4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on diverse research findings.

Chemical Structure and Properties

The compound features a piperazine moiety linked to a benzyl group and a nitroimidazole derivative. The structural formula can be represented as follows:

C17H20N4O2\text{C}_{17}\text{H}_{20}\text{N}_{4}\text{O}_{2}

This structure is significant as it combines properties from both the piperazine and nitroimidazole classes, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the piperazine ring and subsequent substitutions to introduce the nitroimidazole moiety. Techniques such as click chemistry have been employed to create various derivatives for enhanced biological activity .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. A notable study evaluated a series of triazole derivatives tethered to piperazine-nitroimidazole frameworks against human cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and PC3 (prostate cancer) . The results indicated:

CompoundCancer Cell LineIC50 (μM)
9gMCF-72
9kMCF-75
StandardDoxorubicin0.64
StandardCisplatin14

These findings suggest that certain derivatives possess cytotoxic effects comparable to established chemotherapeutics.

The mechanism by which these compounds exert their anticancer effects involves interaction with estrogen receptors (ERα and ERβ). For example, some compounds were shown to promote tumor growth via ERα while inhibiting tumor growth through ERβ . This duality underscores the potential for selective targeting in therapeutic applications.

Other Biological Activities

Beyond anticancer effects, nitroimidazole derivatives have been explored for their anti-HIV activity and as probes in tumor hypoxia studies. Their ability to covalently bind proteins under low oxygen conditions makes them valuable in radiopharmaceutical applications .

Case Studies

In a specific case study involving a derivative of the compound, researchers investigated its efficacy in inhibiting cancer cell proliferation. The study utilized various assays to measure cell viability and proliferation rates across different concentrations of the compound. The results showed a dose-dependent inhibition of cell growth, highlighting its potential as an effective treatment option.

Q & A

Q. What are the optimal synthetic routes for 1-benzyl-4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine, and how are yields optimized?

The synthesis typically involves a multi-step process:

Bromination : React 1-benzyl-2-methyl-4-nitro-1H-imidazole with liquid bromine in DMF and K₂CO₃ to generate the brominated intermediate .

Piperazine coupling : React the brominated intermediate with piperazine in isopropanol under reflux to form the core piperazine-imidazole structure .

Functionalization : Introduce substituents via nucleophilic substitution or coupling reactions. For example, microwave irradiation (90°C, 15 hours) in isopropanol with K₂CO₃ improves reaction efficiency for heteroaryl piperazine derivatives (yields: 70–81%) .

Q. Key Optimization Factors :

  • Microwave-assisted synthesis reduces reaction time and improves purity.
  • Use of TLC chromatography for purification ensures minimal byproduct contamination.
  • Solvent selection (e.g., isopropanol for polar intermediates, DMF for bromination) .

Q. How are structural and purity characteristics validated for this compound?

Methodological Validation :

  • NMR Spectroscopy : ¹H and ¹³C NMR spectra in CDCl₃ or DMSO-d₆ confirm structural integrity. For example, the benzyl group protons appear as multiplets at δ 7.2–7.4 ppm, while the piperazine ring protons resonate at δ 2.5–3.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-MS in positive ion mode validates molecular weight (e.g., [M+H]⁺ peaks within 0.001 Da accuracy) .
  • Elemental Analysis : Theoretical vs. experimental C, H, N ratios (e.g., <0.3% deviation) ensure purity .

Table 1 : Representative Characterization Data

DerivativeYield (%)Melting Point (°C)Key NMR Signals (δ, ppm)HRMS [M+H]⁺
Pyridinyl70166–1687.35 (m, Ar-H), 3.25 (m, piperazine)422.2012
Pyrimidinyl74180–1828.60 (s, pyrimidine-H), 2.90 (m, CH₂)438.1875

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

Integrated Workflow :

Docking Studies : Use software like AutoDock Vina to predict binding affinities to targets (e.g., bacterial nitroreductases or cancer-related kinases). The nitroimidazole moiety often acts as an electron-deficient pharmacophore .

ADMET Prediction : Tools like SwissADME assess bioavailability, BBB permeability, and CYP450 interactions. Piperazine derivatives with logP <3.5 show improved solubility .

QSAR Analysis : Correlate substituent electronegativity (e.g., nitro groups) with antitubercular IC₅₀ values to prioritize synthetic targets .

Case Study : Derivatives with pyridinyl substituents exhibited higher docking scores (~-9.2 kcal/mol) against Mycobacterium tuberculosis nitroreductase vs. unsubstituted analogs (-7.5 kcal/mol) .

Q. How should researchers resolve contradictions between in vitro activity and theoretical predictions?

Example Discrepancy : A derivative with high computed binding affinity may show low anticancer activity in vitro. Resolution Strategies :

  • Purity Reassessment : Confirm compound purity via HPLC (e.g., >95% purity required for reliable bioassays) .
  • Metabolic Stability Testing : Use liver microsomes to assess rapid degradation (e.g., t₁/₂ <30 min indicates poor metabolic stability) .
  • Off-Target Profiling : Screen against unrelated receptors (e.g., GPCRs) to identify unintended interactions .

Data-Driven Example : A compound with 80% computational binding affinity but only 20% growth inhibition in MCF-7 cells was found to degrade rapidly in serum (t₁/₂ = 15 min), explaining the discrepancy .

Q. What crystallographic techniques are suitable for elucidating the 3D structure of this compound?

Crystallography Protocol :

Single-Crystal Growth : Use vapor diffusion in EtOH/water (3:1) to obtain diffraction-quality crystals.

SHELX Refinement : SHELXL refines structures using high-resolution data (R-factor <0.05). The benzyl and nitro groups exhibit planarity deviations of <5° .

Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O hydrogen bonds between nitro and piperazine groups) .

Key Findings : The nitro group adopts a coplanar conformation with the imidazole ring, facilitating redox activity in biological systems .

Q. How can researchers optimize biological activity while minimizing toxicity?

Strategic Modifications :

  • Nitro Group Reduction : Replace the nitro group with amino or trifluoromethyl groups to reduce mutagenic potential while retaining activity .
  • Piperazine Substitution : Introduce polar groups (e.g., hydroxyl or pyridinyl) to enhance solubility and reduce hERG channel binding (linked to cardiotoxicity) .
  • In Silico Toxicity Screening : Use ProTox-II to predict hepatotoxicity and carcinogenicity. Derivatives with LD₅₀ >500 mg/kg (oral, rat) are prioritized .

Example : A chloropyridinyl derivative showed comparable antitubercular activity (MIC = 1.56 µg/mL) but 10-fold lower cytotoxicity in HEK293 cells vs. the parent compound .

Q. What analytical methods are critical for detecting degradation products during stability studies?

Methodology :

  • HPLC-MS/MS : Monitor degradation under accelerated conditions (40°C, 75% RH). Major degradants include nitro-reduced amines and oxidized piperazine rings .
  • Forced Degradation : Expose to UV light (254 nm) or H₂O₂ to simulate photooxidation. Nitro-to-nitroso conversion is a common pathway .
  • Stability-Indicating Assays : Ensure baseline separation of degradants (>2.0 resolution) using C18 columns and acetonitrile/water gradients .

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